molecular formula C29H38O2 B14351303 7-Hexylphenanthren-2-yl nonanoate CAS No. 96235-84-6

7-Hexylphenanthren-2-yl nonanoate

Cat. No.: B14351303
CAS No.: 96235-84-6
M. Wt: 418.6 g/mol
InChI Key: ULLGEBBJRPDBPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Hexylphenanthren-2-yl nonanoate is a chemical compound known for its unique structure and properties It is an ester derived from phenanthrene, a polycyclic aromatic hydrocarbon, and nonanoic acid, a fatty acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hexylphenanthren-2-yl nonanoate typically involves esterification reactions. One common method is the reaction between 7-hexylphenanthren-2-ol and nonanoic acid in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions helps in scaling up the production while maintaining the purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 7-Hexylphenanthren-2-yl nonanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Reagents such as sodium hydroxide (NaOH) or other nucleophiles can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenanthrene carboxylic acids, while reduction may produce phenanthrene alcohols.

Scientific Research Applications

7-Hexylphenanthren-2-yl nonanoate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological membranes, making it useful in studies of membrane dynamics.

    Medicine: Research is ongoing into its potential as a drug delivery agent due to its ability to penetrate cell membranes.

    Industry: It is used in the production of specialty chemicals and materials, including liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 7-Hexylphenanthren-2-yl nonanoate involves its interaction with molecular targets such as enzymes and receptors. Its ester group can undergo hydrolysis, releasing phenanthrene derivatives that can interact with cellular pathways. These interactions can modulate various biological processes, including signal transduction and membrane fluidity.

Comparison with Similar Compounds

    Phenanthrene: A parent compound with similar aromatic properties.

    Nonanoic Acid Esters: Compounds with similar ester functional groups but different aromatic moieties.

    Hexylphenanthrene Derivatives: Compounds with similar alkyl chains but different ester groups.

Uniqueness: 7-Hexylphenanthren-2-yl nonanoate is unique due to its combination of a long alkyl chain and an aromatic phenanthrene moiety. This structure imparts distinct physical and chemical properties, making it versatile for various applications.

Properties

CAS No.

96235-84-6

Molecular Formula

C29H38O2

Molecular Weight

418.6 g/mol

IUPAC Name

(7-hexylphenanthren-2-yl) nonanoate

InChI

InChI=1S/C29H38O2/c1-3-5-7-9-10-12-14-29(30)31-26-18-20-28-25(22-26)17-16-24-21-23(15-19-27(24)28)13-11-8-6-4-2/h15-22H,3-14H2,1-2H3

InChI Key

ULLGEBBJRPDBPJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)OC1=CC2=C(C=C1)C3=C(C=C2)C=C(C=C3)CCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.